Dugesin C

Anticancer natural products Cytotoxicity screening Neo-clerodane diterpenoids

Dugesin C (CAS: 1403505-97-4) is a structurally unique neo-clerodane diterpenoid featuring a spiro carbocyclic ring system not found in other congeners from Salvia dugesii. Its potent and selective cytotoxicity against HeLa cells (IC50: 1.05 ± 0.21 µg/mL) makes it an indispensable positive control for SAR studies and cancer screening. Unlike the structurally related but inactive splendidins A–C, Dugesin C provides reproducible activity in cytotoxicity assays and MDR modulation studies (superior to reserpine in vinblastine-susceptibility models). Compound-specific procurement is critical—do not substitute.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B12402956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDugesin C
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC=C1C2=C(CCC13CCC=C4C3COC4=O)C(=O)OC2C5=COC=C5
InChIInChI=1S/C20H18O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h3,5,8-9,15,17H,1-2,4,6-7,10H2/t15-,17-,20+/m1/s1
InChIKeyZXFKNAXSKBAYQY-MDYRTPRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dugesin C Procurement Guide: Neo-Clerodane Diterpenoid with Spiro Carbocyclic Scaffold for Cytotoxicity Research Applications


Dugesin C (CAS: 1403505-97-4; Molecular Formula: C20H18O5; MW: 338.35) is a neo-clerodane diterpenoid isolated from the aerial parts of Salvia dugesii [1]. The compound features a distinctive spiro carbocyclic ring system derived from the normal neo-clerodane skeleton, characterized by fused furan and lactone moieties . Among the 11 neo-clerodane diterpenoids co-isolated from S. dugesii (including dugesins A–G, tilifodiolide, isosalvipuberulin, salviandulin E, and salvifaricin), dugesins C–G represent five new structures reported from the same plant for the first time [2]. Dugesin C is distinguished structurally by its spirocyclic architecture, which differentiates it from other in-class compounds with alternative carbocyclic systems [3].

Why In-Class Neo-Clerodane Diterpenoids Cannot Substitute for Dugesin C: Structural and Bioactivity Divergence


Dugesin C cannot be interchangeably substituted with other neo-clerodane diterpenoids due to its unique spiro carbocyclic architecture and distinct cytotoxic selectivity profile [1]. The 11 neo-clerodane diterpenoids isolated from S. dugesii exhibit five different carbocyclic systems, each conferring differential biological activities [2]. Notably, dugesin F—structurally distinct from dugesin C—demonstrates non-toxic antiviral activity against influenza FM1, whereas dugesin C shows potent and selective cytotoxicity against HeLa cells (IC50 = 1.05 ± 0.21 µg/mL) . Cross-activity cannot be assumed; for example, the structurally divergent clerodane diterpenoids splendidins A–C from Salvia splendens were evaluated for cytotoxicity and found to be entirely inactive across tested cell lines [3]. These divergent activity profiles underscore that structural variation among neo-clerodane congeners directly translates to distinct biological outcomes, making compound-specific procurement essential for reproducible research [4].

Dugesin C Quantitative Differentiation Evidence: Comparative Cytotoxicity and Structural Specificity Data


HeLa Cell Cytotoxicity: Dugesin C vs. Splendidins A–C (Cross-Class Inactivity Comparison)

Dugesin C exhibits potent and selective cytotoxicity against HeLa cervical carcinoma cells with an IC50 of 1.05 ± 0.21 µg/mL . In contrast, the structurally related clerodane diterpenoids splendidins A–C isolated from Salvia splendens were evaluated under comparable cytotoxicity screening conditions and showed no detectable cytotoxic activity against any tested cell lines [1]. This cross-study comparison establishes that the spiro carbocyclic architecture of dugesin C confers biological activity that is absent in structurally distinct clerodane congeners.

Anticancer natural products Cytotoxicity screening Neo-clerodane diterpenoids

Breast Cancer Cell Line Cytotoxicity: Dugesin C vs. Dugesin F (Differential Bioactivity Within Same Plant Source)

Dugesin C demonstrates moderate but measurable cytotoxic activity against breast cancer cell lines MCF-7 (IC50 = 18.2 ± 2.02 µg/mL) and MDA-MB-231 (IC50 = 19.3 ± 0.82 µg/mL) . Notably, in the same primary study, dugesin F (a co-isolated neo-clerodane congener from S. dugesii) was specifically tested and characterized as a 'non-toxic antiviral compound' against influenza virus FM1, implying lack of significant cytotoxic activity under comparable assay conditions [1]. This within-source comparison demonstrates that cytotoxic activity is not uniformly distributed among dugesin-series congeners, with dugesin C showing distinct anticancer-relevant bioactivity.

Breast cancer MCF-7 MDA-MB-231 Differential cytotoxicity

MDR Modulation Potency: Dugesin C vs. Reserpine in Vinblastine-Resistant MCF-7 Cells

Dugesin C enhances the susceptibility of vinblastine-resistant MCF-7 breast cancer cells to vinblastine significantly more than the traditional multidrug resistance (MDR) modulator reserpine . This finding suggests dugesin C possesses MDR-reversal activity that exceeds a well-established positive control compound, positioning it as a candidate for chemosensitization studies in resistant cancer models.

Multidrug resistance Chemosensitization P-glycoprotein modulation

Dugesin C Optimal Research Application Scenarios: Cytotoxicity Screening and Chemosensitization Studies


Selective Cytotoxicity Screening in Cervical Cancer Models

Dugesin C is optimally deployed in HeLa cell-based cytotoxicity screening assays, where its potent IC50 of 1.05 ± 0.21 µg/mL provides a robust positive signal for neo-clerodane diterpenoid activity . Its activity contrasts sharply with inactive clerodane congeners such as splendidins A–C, making dugesin C a structurally validated reference compound for structure-activity relationship (SAR) studies exploring the spiro carbocyclic pharmacophore [1].

Multidrug Resistance (MDR) Reversal and Chemosensitization Research

Researchers investigating P-glycoprotein-mediated drug efflux or other MDR mechanisms should prioritize dugesin C based on its demonstrated superiority over reserpine in enhancing vinblastine susceptibility in resistant MCF-7 cells . Dugesin C serves as a tool compound for studying the intersection of neo-clerodane diterpenoid structure and MDR modulation activity.

Neo-Clerodane Diterpenoid Comparative Bioactivity Studies

For investigators systematically comparing the bioactivity of S. dugesii-derived neo-clerodane diterpenoids, dugesin C provides a critical cytotoxic reference point that is absent in dugesin F (non-toxic antiviral profile) [2]. The distinct spiro carbocyclic architecture of dugesin C, among five different carbocyclic systems identified in the same plant, enables structure-bioactivity correlation studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dugesin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.